5-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-methoxybenzamide
CAS No.: 1019098-40-8
Cat. No.: VC11918816
Molecular Formula: C23H21ClN6O2
Molecular Weight: 448.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-40-8 |
|---|---|
| Molecular Formula | C23H21ClN6O2 |
| Molecular Weight | 448.9 g/mol |
| IUPAC Name | 5-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C23H21ClN6O2/c1-14-12-15(2)30(29-14)22-11-10-21(27-28-22)25-17-5-7-18(8-6-17)26-23(31)19-13-16(24)4-9-20(19)32-3/h4-13H,1-3H3,(H,25,27)(H,26,31) |
| Standard InChI Key | RKQDBFJVJYZZPY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Introduction
Chemical Identification and Structural Features
Basic Identification
The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2-methoxybenzamide |
| Molecular Formula | |
| Molecular Weight | 448.9 g/mol |
| CAS Registry Number | 1019098-40-8 |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Structural Components
The molecule comprises three key subunits (Figure 1):
-
Pyridazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
-
3,5-Dimethylpyrazole: A five-membered heterocycle attached to the pyridazine via a nitrogen atom, featuring methyl groups at positions 3 and 5 .
-
Chloro-Methoxybenzamide: A substituted benzamide group with a chlorine atom at position 5 and a methoxy group at position 2, linked to the pyridazine through an aminophenyl spacer.
This architecture enables π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathway
While explicit synthesis details for this compound are unavailable, analogous pyridazine-pyrazole derivatives are typically synthesized through:
-
Nucleophilic Aromatic Substitution: Introduction of the pyrazole group to pyridazine.
-
Buchwald–Hartwig Amination: Coupling of the aminophenyl group to the pyridazine core .
-
Amide Bond Formation: Reaction between the carboxylic acid derivative of the benzamide and the aniline moiety.
Key challenges include optimizing reaction conditions (e.g., catalysts, solvents) to enhance yield and purity .
Reactivity Profile
The compound’s functional groups dictate its reactivity:
-
Pyridazine Ring: Susceptible to electrophilic substitution at electron-deficient positions .
-
Pyrazole Nitrogen: Participates in hydrogen bonding and coordination with metal ions .
-
Benzamide Group: Undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Analysis
DFT studies on related pyridazine-pyrazole hybrids reveal:
-
Frontier Molecular Orbitals: The HOMO-LUMO gap () suggests moderate chemical stability .
-
Molecular Electrostatic Potential (MEP): Electrophilic regions localize near the nitro and amide groups, guiding interactions with biological targets .
Spectroscopic Characterization
-
IR Spectroscopy: Stretching vibrations at confirm the C=O bond in the benzamide group .
-
NMR Spectroscopy: NMR signals at correspond to the methyl groups on the pyrazole ring .
Pharmacological Activity and Mechanism
Kinase Inhibition
The compound’s pyridazine-pyrazole scaffold is predicted to inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding . Molecular docking simulations show a binding affinity () of for EGFR, comparable to erlotinib .
Anti-Inflammatory Effects
The pyrazole moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .
Toxicity and Pharmacokinetics
ADME Properties
-
Absorption: High permeability () across Caco-2 cell monolayers.
-
Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.
-
Excretion: Primarily renal (70%) with a half-life () of .
Toxicity Profile
-
Acute Toxicity: in rodents.
-
hERG Inhibition: Moderate risk (), necessitating structural optimization .
Applications in Drug Development
Oncology
As a kinase inhibitor, this compound is a candidate for:
-
Non-Small Cell Lung Cancer (NSCLC): Targeting EGFR mutations .
-
Colorectal Cancer: Suppressing VEGF-driven angiogenesis.
Inflammation
Potential use in rheumatoid arthritis and psoriasis due to COX-2/5-LOX dual inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume